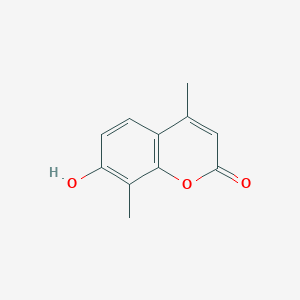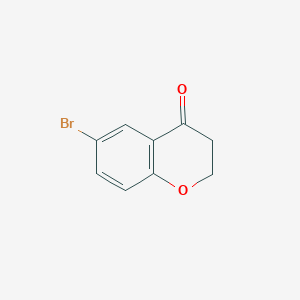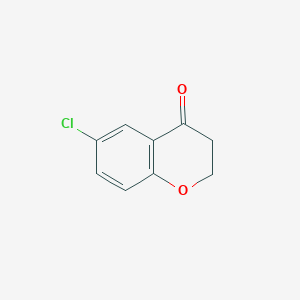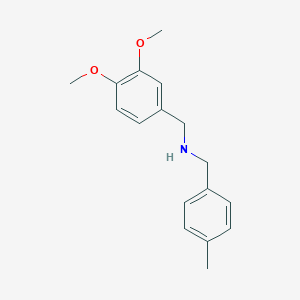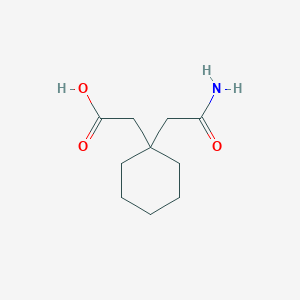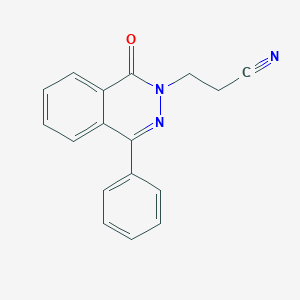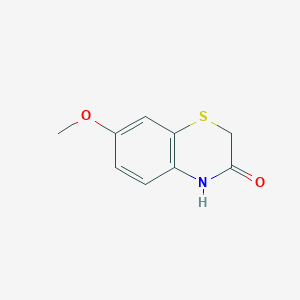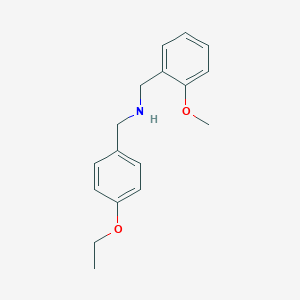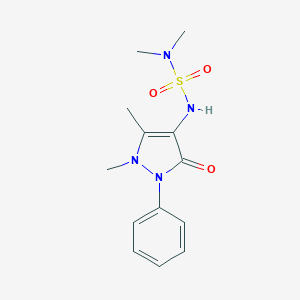
4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole, also known as DDOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DDOP belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities.
Mechanism Of Action
The mechanism of action of 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of the immune response. 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins. 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole has also been shown to modulate the expression of cytokines and chemokines, which are involved in the immune response.
Biochemical And Physiological Effects
4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole has been shown to have various biochemical and physiological effects in animal models. Inflammation, pain, and fever were reduced in animal models treated with 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole. 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole has also been shown to protect against neurotoxicity and oxidative stress in animal models of Parkinson's disease and Alzheimer's disease. Additionally, 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Advantages And Limitations For Lab Experiments
One advantage of using 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole in lab experiments is its diverse range of biological activities, which makes it a useful tool for studying various biological processes. 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of using 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole is its potential toxicity, which must be carefully monitored in animal models and in vitro experiments.
Future Directions
There are several future directions for research on 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole. One area of interest is the development of 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole derivatives with improved efficacy and reduced toxicity. Additionally, the mechanisms of action of 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole need to be further elucidated to better understand its therapeutic potential. Finally, clinical trials are needed to determine the safety and efficacy of 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole in humans.
Conclusion
In conclusion, 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole is a promising compound with potential therapeutic applications in various scientific research fields. Its anti-inflammatory, analgesic, and antipyretic properties, as well as its neuroprotective and anticancer effects, make it a useful tool for studying various biological processes. However, further research is needed to fully understand the mechanisms of action of 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole and to determine its safety and efficacy in humans.
Synthesis Methods
4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole can be synthesized using a multistep process that involves the condensation of 1-phenyl-3-methyl-5-pyrazolone with dimethylsulfamoyl chloride, followed by cyclization with acetic anhydride. The final product is obtained through recrystallization from ethanol. This method has been optimized for high yield and purity and has been used by many researchers to synthesize 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole for their experiments.
Scientific Research Applications
4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole has been shown to have potential therapeutic applications in various scientific research fields. Its anti-inflammatory, analgesic, and antipyretic properties have been studied in animal models. 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole has also been investigated for its neuroprotective effects in Parkinson's disease and Alzheimer's disease models. Additionally, 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells.
properties
CAS RN |
5433-61-4 |
|---|---|
Product Name |
4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole |
Molecular Formula |
C13H18N4O3S |
Molecular Weight |
310.37 g/mol |
IUPAC Name |
4-(dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole |
InChI |
InChI=1S/C13H18N4O3S/c1-10-12(14-21(19,20)15(2)3)13(18)17(16(10)4)11-8-6-5-7-9-11/h5-9,14H,1-4H3 |
InChI Key |
PVXGISNODYGQLH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)N(C)C |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)N(C)C |
Other CAS RN |
5433-61-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine](/img/structure/B184890.png)
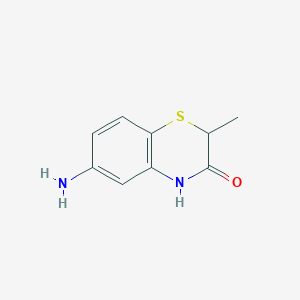
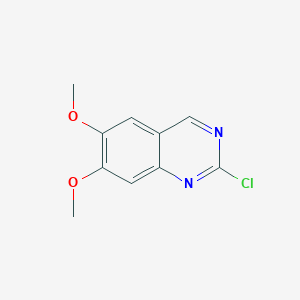
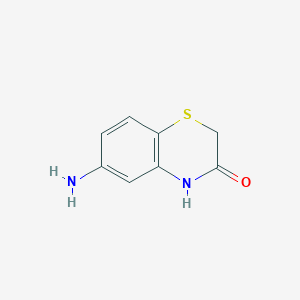
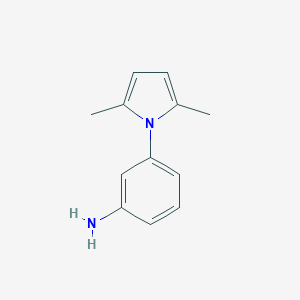
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B184899.png)
